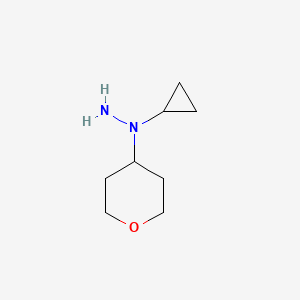

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Description

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine (CAS: 2097983-91-8) is a hydrazine derivative featuring a cyclopropyl group and a tetrahydro-2H-pyran-4-yl substituent. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol and a purity of ≥95% . The compound is supplied by Biosynth for laboratory use, though detailed physicochemical properties (e.g., melting point, boiling point) remain unspecified . Its structure combines a rigid cyclopropane ring and a saturated oxygen-containing tetrahydropyran moiety, which may enhance steric hindrance and influence reactivity compared to simpler hydrazines.

Properties

IUPAC Name |

1-cyclopropyl-1-(oxan-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEUDJLQSPMYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Reaction Conditions

The tetrahydro-2H-pyran-4-yl hydrazine intermediate is typically synthesized by reacting tetrahydropyran derivatives with hydrazine hydrate under controlled conditions. A representative method involves:

- Reacting tetrahydropyran or its protected derivatives with hydrazine hydrate.

- Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

- Conducting the reaction in batch reactors or Schlenk flasks at elevated temperatures (e.g., reflux at 80°C).

- Purifying the product by distillation or crystallization to achieve high purity.

This method ensures the incorporation of the hydrazine group onto the tetrahydropyran ring with good yield and purity.

Industrial Scale Considerations

At the industrial scale, the reaction is optimized for maximum yield and purity by:

- Using large-scale batch reactors.

- Controlling reaction time and temperature precisely.

- Implementing purification steps such as vacuum distillation at controlled pressures (e.g., 120°C at 1 mmHg).

- Removing impurities such as phthalimide by filtration through celite pads.

Introduction of the Cyclopropyl Group

Reaction with Cyclopropyl Precursors

The cyclopropyl group is introduced by reacting the tetrahydro-2H-pyran-4-yl hydrazine with cyclopropyl-containing reagents. The reaction typically involves:

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the reaction between hydrazine derivatives and cyclopropyl precursors, allowing:

- Reaction temperatures around 120°C.

- Short reaction times (e.g., 20 minutes).

- Improved yields and cleaner reaction profiles.

Purification and Characterization

Purification Techniques

The crude product is purified by:

Characterization Methods

Characterization of the compound involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy:

- ^1H NMR signals consistent with hydrazine protons, tetrahydropyran ring methylene protons, and cyclopropyl protons.

- ^13C NMR may be limited by solubility issues but is used where possible.

- Mass Spectrometry (MS) confirming molecular ion peaks consistent with the expected molecular weight (e.g., m/z 118.2 for tetrahydro-2H-pyran-4-yl hydrazine precursor).

- Infrared (IR) spectroscopy identifying characteristic –NH and ether C–O stretches.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of tetrahydro-2H-pyran-4-yl hydrazine | Hydrazine hydrate, reflux 80°C, methyl tert-butyl ether solvent | 84 | Purified by vacuum distillation |

| Cyclopropyl group introduction | Reaction with cyclopropyl reagent, base (triethylamine), KI catalyst, microwave heating at 120°C for 20 min | 63 | Purified by flash chromatography |

| Purification | Flash chromatography (MeOH/DCM), aqueous washes | - | Removes inorganic and polar impurities |

| Characterization | ^1H NMR, MS, IR | - | Confirms structure and purity |

Research Findings and Notes

- The hydrazine group’s reactivity allows for efficient nucleophilic substitution with cyclopropyl electrophiles under mild to moderate conditions.

- Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields.

- The tetrahydropyranyl protecting group can be selectively removed using aqueous hydrochloric acid, avoiding side reactions common with other acids or alcohol solvents.

- Solubility issues in NMR solvents such as DMSO, CD3OD, and D2O can limit full spectral characterization, requiring complementary analytical techniques.

- Purification challenges arise due to the polarity of hydrazine derivatives, necessitating careful choice of chromatographic conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties

Research has indicated that derivatives of hydrazine compounds, including 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine, exhibit significant anticoagulant activities. A notable study highlighted its potential as a blood coagulation factor Xa inhibitor, which is crucial for preventing thromboembolic disorders. Such compounds could be developed into therapeutic agents for conditions like deep vein thrombosis and pulmonary embolism .

Neuroprotective Effects

Studies have also suggested that hydrazine derivatives may possess neuroprotective properties. The structural features of this compound allow it to interact with various neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigations into its mechanism of action could pave the way for new treatment modalities .

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactive hydrazine functional group enables cross-linking in polymer chains, which can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity

There is emerging evidence supporting the use of hydrazine derivatives in agricultural applications, particularly as pesticides or herbicides. The unique chemical structure of this compound may confer selective toxicity against certain pests while being less harmful to beneficial organisms. This selectivity is crucial for sustainable agricultural practices and integrated pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in the Hydrazine Family

a) (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride

- CAS : 194543-22-1

- Formula : C₅H₁₃ClN₂O

- Molecular Weight : 152.62 g/mol

- Key Differences : Lacks the cyclopropyl group, instead existing as a hydrochloride salt. This modification enhances solubility in polar solvents compared to the neutral 1-cyclopropyl derivative .

- Applications : Used as a reagent in organic synthesis, particularly for constructing heterocycles like pyrazoles .

b) Phenylhydrazine Derivatives

- Example: 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: Not specified)

- Synthesis: Generated via phenylhydrazine and enone cyclization in acetic acid .

- Key Differences : The aromatic phenyl group and electron-withdrawing substituents (e.g., Br, CF₃) increase electrophilicity, contrasting with the aliphatic cyclopropyl and pyranyl groups in the target compound. Such differences influence reactivity in cycloaddition and condensation reactions .

c) Thiazolylhydrazine Derivatives

- Example : 4-(3-Nitrophenyl)thiazol-2-ylhydrazine

- Applications: Exhibit antioxidant activity and selective inhibition of human monoamine oxidase-B (hMAO-B), highlighting the role of aromatic and nitro groups in bioactivity .

- Contrast: The target compound’s non-aromatic substituents may reduce π-π stacking interactions but improve metabolic stability in drug design contexts.

Biological Activity

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a chemical compound with the molecular formula CHNO. It features a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to a hydrazine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a subject of interest in various scientific studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of cyclopropyl hydrazine with tetrahydro-2H-pyran-4-one under controlled conditions, often using solvents such as ethanol or methanol. The reaction may require catalysts to enhance yield and purity. The compound is characterized by its solubility in common organic solvents and has shown stability under standard laboratory conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction suggests potential applications in drug development, particularly in targeting specific pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Studies have identified this compound as a potential candidate for anticancer therapies. For instance, derivatives of this compound have been tested for their inhibitory effects on the TGF-β type I receptor (ALK5), which plays a critical role in tumor progression. One study reported that certain derivatives exhibited strong inhibitory activity both in vitro and in vivo, suggesting that modifications to the hydrazine structure could enhance its therapeutic efficacy against cancer .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its potential as a therapeutic agent. Its interaction with enzymes involved in metabolic pathways indicates that it may serve as an effective inhibitor in biochemical assays, potentially leading to applications in treating metabolic disorders .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- ALK5 Inhibition : A study focused on the development of ALK5 inhibitors derived from this compound demonstrated significant inhibitory effects on fibrotic diseases and cancer progression, with pharmacokinetic studies showing favorable bioavailability .

- Antitumor Properties : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing that modifications to the tetrahydro-pyran structure could enhance antitumor activity, making these compounds promising candidates for further development .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)amine | Amine derivative | Moderate enzyme inhibition | Less potent than hydrazine derivative |

| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)ketone | Ketone derivative | Limited anticancer properties | Lacks hydrazine's reactivity |

| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)alcohol | Alcohol derivative | Weak enzyme inhibition | Not suitable for therapeutic applications |

Q & A

Q. What are the standard synthetic routes for 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of hydrazine derivatives often involves condensation reactions between hydrazines and carbonyl-containing precursors. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized via refluxing hydrazines with ketones or esters in ethanol or acetic acid, followed by acid-catalyzed cyclization . Key factors include:

- Solvent Choice : Ethanol or acetic acid improves solubility and reaction homogeneity.

- Catalysts : HCl or AcOH/NaOAc buffers control pH and accelerate cyclization .

- Purification : Recrystallization from ethanol or chromatography ensures purity.

- Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Condensation | Ethanol, reflux, 3h | 65–75 | >90% |

| Cyclization | AcOH/NaOAc, 80°C, 2h | 70–85 | >95% |

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify cyclopropyl and tetrahydropyran protons (δ 1.2–2.8 ppm) and hydrazine NH signals (δ 5.5–7.0 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming chair conformation of the tetrahydropyran ring and cyclopropyl geometry .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+ at m/z 211.1445 for CHNO).

Q. What are the typical reactivity patterns of this hydrazine derivative in forming hydrazones or nitrogen-containing heterocycles?

- Methodological Answer : Hydrazines react with aldehydes/ketones to form hydrazones (via nucleophilic addition) or undergo cyclization to pyrazoles/1,3,4-thiadiazoles under acidic conditions . Example protocol:

- Hydrazone Formation : React with benzaldehyde in ethanol (1:1 molar ratio) at 60°C for 1h .

- Cyclization : Treat with HSO in THF to form pyrazoles (70–80% yield) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation barriers for cyclopropane ring strain or hydrazine tautomerism. For example:

- Catalytic Mechanisms : Hydrazine catalysts in ring-opening metathesis show lower activation barriers (ΔG‡ ~20 kcal/mol) with [2.2.2]-bicyclic hydrazines vs. [2.2.1] analogs .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) for reaction kinetics .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the synthesis of such hydrazine derivatives?

- Methodological Answer :

- Controlled Experiments : Vary catalysts (HCl vs. AcOH/NaOAc) to isolate intermediates (e.g., pyrazol-4-ones vs. bipyrazoles) .

- Kinetic Profiling : Use in-situ IR or HPLC to monitor reaction progress and identify off-pathway products .

- Case Study : When cyclopropane ring-opening occurs unexpectedly, DFT analysis reveals steric strain relief as a driving force .

Q. What catalytic applications does this compound have in ring-opening metathesis or other transition metal-free reactions?

- Methodological Answer : Hydrazines act as organocatalysts in carbonyl-olefin metathesis. For example:

- Mechanism : Hydrazine forms reversible adducts with carbonyl groups, enabling olefin reorganization without metals .

- Optimization : Use [2.2.2]-hydrazine catalysts to reduce activation energy by 5–8 kcal/mol vs. traditional catalysts .

- Data Table :

| Catalyst Type | ΔG‡ (kcal/mol) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| [2.2.1]-Hydrazine | 28.3 | 24 | 45 |

| [2.2.2]-Hydrazine | 20.1 | 12 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.